molecular formula C24H22N4O5 B3003660 4-azepan-1-yl-N-(5-chloro-2-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine-5-carboxamide CAS No. 1113109-48-0

4-azepan-1-yl-N-(5-chloro-2-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine-5-carboxamide

Cat. No. B3003660
CAS RN: 1113109-48-0
M. Wt: 446.463
InChI Key: PNOKTSMSCPVOHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-azepan-1-yl-N-(5-chloro-2-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C24H22N4O5 and its molecular weight is 446.463. The purity is usually 95%.
BenchChem offers high-quality 4-azepan-1-yl-N-(5-chloro-2-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-azepan-1-yl-N-(5-chloro-2-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antioxidant Activity

The compound has been studied for its antioxidant activity . Antioxidants are crucial in preventing cell damage caused by oxidative stress, which is implicated in various age-related diseases such as arthritis, diabetes, and cancer . The compound’s ability to scavenge free radicals makes it a potential candidate for further research in developing treatments that could improve quality of life by preventing these diseases.

Catalysis in Organic Synthesis

This compound has been utilized in catalysis for the synthesis of organic compounds. The use of certain catalysts can facilitate the Michael addition of N-heterocycles to chalcones, a key step in the production of various bioactive compounds . This application is significant in the field of green chemistry, where sustainable methods are sought for chemical synthesis.

Intermediate in Pharmaceutical Compounds

As an intermediate , the compound has been employed in the preparation of muscle relaxants like papaverine . Its role as a building block in the synthesis of complex molecules underscores its importance in pharmaceutical research and development.

Molecular Modeling and Drug Design

In the realm of molecular modeling and drug design , derivatives of this compound have been explored as novel CDK2 inhibitors, which are important in cancer treatment . The compound’s structure allows for the creation of small molecules that can selectively target tumor cells, offering a pathway to more effective cancer therapies.

Neuroprotective Potential

Research has indicated that derivatives of this compound may have neuroprotective potential . Studies on the effects of related compounds on acetylcholinesterase activity and oxidative stress markers in the brain suggest possible applications in protecting against neurotoxicity .

Glycosylation Reactions

The compound has been used in glycosylation reactions , which are essential in the synthesis of various biomolecules. A new method using visible light to activate 3,5-dimethoxyphenyl glycosides, with this compound as a donor, has been developed to produce both O-glycosides and N-glycosides . This application is particularly relevant in the synthesis of complex carbohydrates and nucleotides.

properties

IUPAC Name

N-(3,5-dimethoxyphenyl)-2-[5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O5/c1-15-4-6-16(7-5-15)23-26-24(33-27-23)17-8-9-22(30)28(13-17)14-21(29)25-18-10-19(31-2)12-20(11-18)32-3/h4-13H,14H2,1-3H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNOKTSMSCPVOHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CN(C(=O)C=C3)CC(=O)NC4=CC(=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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